6-Chloro-5-nitroquinoline chemical properties
6-Chloro-5-nitroquinoline chemical properties
An In-Depth Technical Guide to 6-Chloro-5-nitroquinoline: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 6-chloro-5-nitroquinoline, a heterocyclic compound with significant potential in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, outlines synthetic pathways, explores its reactivity, and discusses its potential applications, grounded in authoritative scientific principles.
Core Chemical Properties and Structure
6-Chloro-5-nitroquinoline is a substituted quinoline, a class of compounds known for a wide array of biological activities.[1][2] The presence of a chloro and a nitro group on the quinoline scaffold provides multiple sites for chemical modification, making it a valuable intermediate in synthetic chemistry.[3]
The core structure consists of a quinoline ring system with a chlorine atom at the 6-position and a nitro group at the 5-position. The electron-withdrawing nature of the nitro group and the halogen substituent significantly influences the electronic properties and reactivity of the molecule.
Table 1: Physicochemical Properties of 6-Chloro-5-nitroquinoline
| Property | Value | Source(s) |
| CAS Number | 86984-32-9 | [4][5][6] |
| Molecular Formula | C₉H₅ClN₂O₂ | [3][4][5] |
| Molecular Weight | 208.60 g/mol | [3][4] |
| Appearance | Yellow solid (predicted) | [3] |
| Boiling Point | 356.7 °C at 760 mmHg | [3] |
| Density | 1.484 g/cm³ | [3] |
| Flash Point | 169.5 °C | [3] |
| Refractive Index | 1.688 | [3] |
| XLogP3 | 2.6 | [7] |
Synthesis of 6-Chloro-5-nitroquinoline
While specific, detailed laboratory preparations for 6-chloro-5-nitroquinoline are not extensively documented in readily available literature, its synthesis can be logically approached through established methods for quinoline chemistry. The most plausible pathway is the electrophilic nitration of 6-chloroquinoline.
Synthetic Pathway Overview: Electrophilic Nitration
The synthesis involves the nitration of a 6-chloroquinoline precursor. The nitronium ion (NO₂⁺), generated from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile. The existing chloro-substituent and the quinoline ring's electronic nature guide the regioselectivity of the nitration.
Caption: Proposed synthesis of 6-Chloro-5-nitroquinoline via nitration.
Representative Experimental Protocol: Nitration of 6-Chloroquinoline
This protocol is adapted from standard nitration procedures for aromatic compounds and quinoline derivatives.[8][9]
Materials:
-
6-Chloroquinoline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 6-chloroquinoline (1.0 eq). Cool the flask in an ice bath to 0-5 °C.
-
Acid Addition: Slowly and carefully add concentrated sulfuric acid (approx. 3.0 eq) to the 6-chloroquinoline while maintaining the temperature below 10 °C.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1-1.2 eq) to concentrated sulfuric acid (approx. 2.0 eq), keeping the mixture cooled in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the solution of 6-chloroquinoline in sulfuric acid. The reaction temperature must be maintained between 0-5 °C throughout the addition to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified duration. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.
-
Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is neutral. Extract the product into an organic solvent like dichloromethane.
-
Drying and Concentration: Combine the organic layers and dry over an anhydrous drying agent (e.g., MgSO₄). Filter and concentrate the solvent under reduced pressure to yield the crude 6-chloro-5-nitroquinoline.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final product.
Chemical Reactivity and Transformations
The chemical behavior of 6-chloro-5-nitroquinoline is dominated by the reactivity of the chloro and nitro functional groups.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C-6 position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group at the C-5 position activates the quinoline ring system for nucleophilic attack.[10] This allows for the displacement of the chloride ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile method for synthesizing a range of 6-substituted-5-nitroquinoline derivatives.[11][12][13]
The reactivity in SNAr reactions is highly dependent on the relative positions of the leaving group (Cl) and the activating group (NO₂).[11] In this case, the ortho relationship provides significant resonance stabilization for the Meisenheimer complex intermediate, facilitating the reaction.
Caption: General scheme for Nucleophilic Aromatic Substitution (SɴAr).
Reduction of the Nitro Group
The nitro group at the C-5 position can be readily reduced to an amino group (NH₂) to form 6-chloro-5-aminoquinoline. This transformation is a cornerstone in the synthesis of many biologically active molecules. Standard reduction methods, such as using stannous chloride (SnCl₂) or catalytic hydrogenation, are effective for this purpose.[14] The resulting aminoquinoline is a key intermediate for further functionalization, including diazotization and amide bond formation.[15][16]
Representative Protocol: Reduction with Stannous Chloride [14]
-
Dissolve 6-chloro-5-nitroquinoline in a suitable solvent like ethanol or ethyl acetate.
-
Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O).
-
Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).
-
After cooling, neutralize the reaction mixture with a base (e.g., sodium hydroxide solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude 6-chloro-5-aminoquinoline.
-
Purify the product as needed.
Potential Applications
While specific biological activities of 6-chloro-5-nitroquinoline are not widely reported, the quinoline scaffold is a "privileged structure" in medicinal chemistry, known for a broad spectrum of pharmacological activities.[17]
-
Pharmaceutical Intermediates: This compound is primarily valued as an intermediate for synthesizing more complex molecules.[3] Its derivatives are being explored for various therapeutic applications.
-
Anticancer Agents: Many substituted quinolines exhibit potent anticancer activities by targeting various cellular pathways, including kinase inhibition.[2][15][18] The functional groups on 6-chloro-5-nitroquinoline allow for the synthesis of diverse libraries of compounds for screening as potential anticancer drugs.
-
Antimicrobial and Antiviral Agents: The quinoline core is present in numerous antimicrobial and antiviral drugs.[1][19][20] Derivatives of 6-chloro-5-nitroquinoline could potentially be developed as new agents to combat infectious diseases.
-
Materials Science: Due to its aromatic structure and potential for modification, it may find use in the synthesis of dyes and materials for optoelectronic applications.[3]
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | Aromatic protons are expected to appear in the downfield region (δ 7.5-9.0 ppm). The proton at C-8, adjacent to the electron-withdrawing nitro group, would likely be the most deshielded. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 120-155 ppm range. The carbon atoms attached to the chloro (C-6) and nitro (C-5) groups would show characteristic shifts. |
| IR Spectroscopy | Characteristic peaks would include: • Asymmetric and symmetric NO₂ stretching vibrations (~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹). • C-Cl stretching vibration (~1100-1000 cm⁻¹). • Aromatic C=C and C=N stretching vibrations (~1600-1450 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 208, with a characteristic isotopic pattern (M+2) at m/z 210 due to the presence of the ³⁷Cl isotope. |
Safety and Handling
While a specific Safety Data Sheet (SDS) for 6-chloro-5-nitroquinoline is not universally available, data from related nitroaromatic and chlorinated compounds suggest that it should be handled with care.[24][25][26]
-
General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[24]
-
Hazards: Likely to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[27] Nitro compounds can be toxic.
-
First Aid:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.
Always consult a specific and current SDS from the supplier before handling this chemical.
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